Cas no 185245-05-0 (4-(3-Nitrophenyl)thiazole-2-carboxylic acid)

4-(3-Nitrophenyl)thiazole-2-carboxylic acid is a nitro-substituted thiazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylic acid functional group at the 2-position of the thiazole ring, enhancing its reactivity for further derivatization, such as amide or ester formation. The 3-nitrophenyl moiety introduces electron-withdrawing properties, which can influence the compound's electronic characteristics and binding interactions in medicinal chemistry applications. This structure makes it a valuable intermediate for developing bioactive molecules, particularly in the design of enzyme inhibitors or heterocyclic scaffolds. Its well-defined chemical properties ensure consistent performance in synthetic workflows.
4-(3-Nitrophenyl)thiazole-2-carboxylic acid structure
185245-05-0 structure
Product name:4-(3-Nitrophenyl)thiazole-2-carboxylic acid
CAS No:185245-05-0
MF:C10H6N2O4S
MW:250.230640888214
MDL:MFCD18375282
CID:850660

4-(3-Nitrophenyl)thiazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Nitrophenyl)thiazole-2-carboxylic acid
    • 4-(3-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
    • 4-(3-nitrophenyl)-2-Thiazolecarboxylic acid
    • 4-(3-Nitrophenyl)thiazole-2-carboxylicAcid
    • 5959AJ
    • TRA0028847
    • SY012429
    • BC1248338
    • AX8269154
    • AB0050953
    • MDL: MFCD18375282
    • Inchi: 1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14)
    • InChI Key: FKODWVXNPSOFRQ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O[H])=NC(=C1[H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 250.00500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Topological Polar Surface Area: 124

Experimental Properties

  • PSA: 124.25000
  • LogP: 2.93970

4-(3-Nitrophenyl)thiazole-2-carboxylic acid Security Information

4-(3-Nitrophenyl)thiazole-2-carboxylic acid Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-(3-Nitrophenyl)thiazole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM189922-250mg
4-(3-Nitrophenyl)thiazole-2-carboxylic acid
185245-05-0 97%
250mg
$109 2023-01-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851848-5g
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid
185245-05-0 ≥97%
5g
4,644.90 2021-05-17
eNovation Chemicals LLC
D690332-5g
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid
185245-05-0 >97%
5g
$645 2024-07-20
Ambeed
A544174-5g
4-(3-Nitrophenyl)thiazole-2-carboxylic acid
185245-05-0 98%
5g
$696.0 2024-07-28
eNovation Chemicals LLC
D690332-1g
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid
185245-05-0 >97%
1g
$210 2025-02-19
eNovation Chemicals LLC
D690332-5g
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid
185245-05-0 >97%
5g
$645 2025-02-19
eNovation Chemicals LLC
D690332-0.1g
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid
185245-05-0 >97%
0.1g
$190 2025-02-19
eNovation Chemicals LLC
D690332-0.25g
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid
185245-05-0 >97%
0.25g
$210 2024-07-20
TRC
N926733-100mg
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid
185245-05-0
100mg
$ 70.00 2022-06-03
eNovation Chemicals LLC
D154125-1g
4-(3-Nitrophenyl)thiazole-2-carboxylicAcid
185245-05-0 97%
1g
$546 2023-09-03

4-(3-Nitrophenyl)thiazole-2-carboxylic acid Related Literature

Additional information on 4-(3-Nitrophenyl)thiazole-2-carboxylic acid

4-(3-Nitrophenyl)thiazole-2-carboxylic Acid (CAS No. 185245-05-0): An Overview of Its Properties, Applications, and Recent Research

4-(3-Nitrophenyl)thiazole-2-carboxylic acid (CAS No. 185245-05-0) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This article provides a comprehensive overview of its chemical properties, applications, and recent advancements in research, highlighting its importance in the scientific community.

Chemical Structure and Properties

4-(3-Nitrophenyl)thiazole-2-carboxylic acid is a heterocyclic compound characterized by a thiazole ring system substituted with a nitrophenyl group and a carboxylic acid moiety. The thiazole ring, composed of sulfur and nitrogen atoms, imparts unique chemical properties to the molecule. The presence of the nitro group at the para position of the phenyl ring enhances the compound's electronic and steric properties, making it highly reactive in various chemical reactions.

The carboxylic acid functional group further contributes to the compound's reactivity and solubility. It can form salts with various cations, which can be useful in different applications, such as drug delivery systems and catalysis. The combination of these functional groups makes 4-(3-Nitrophenyl)thiazole-2-carboxylic acid an attractive candidate for synthetic transformations and biological studies.

Synthesis and Preparation

The synthesis of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid typically involves multi-step processes, starting from readily available starting materials. One common approach is the reaction of 3-nitrobenzaldehyde with thiourea to form the corresponding thiazole intermediate, followed by carboxylation to introduce the carboxylic acid group. This method has been extensively studied and optimized to achieve high yields and purity.

Recent advancements in synthetic methodologies have focused on improving the efficiency and sustainability of the synthesis process. For example, green chemistry approaches using environmentally friendly solvents and catalysts have been explored to reduce the environmental impact of the synthesis. These efforts not only enhance the yield but also ensure that the production process is more eco-friendly.

Biological Activity and Applications

4-(3-Nitrophenyl)thiazole-2-carboxylic acid has shown promising biological activity in various studies. Its unique chemical structure makes it a valuable scaffold for drug discovery and development. One area of significant interest is its potential as an anti-inflammatory agent. Studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to anti-inflammatory properties, 4-(3-Nitrophenyl)thiazole-2-carboxylic acid has been investigated for its antimicrobial activity. Research has shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. The ability to modulate bacterial growth through multiple mechanisms adds to their therapeutic potential.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid and its derivatives has been explored in several preclinical studies. These studies have provided valuable insights into their pharmacokinetic properties, safety profiles, and efficacy in treating various conditions. For instance, preclinical trials have shown that certain derivatives can effectively reduce inflammation in animal models of arthritis without causing significant side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in human subjects. Early results are promising, with several compounds showing favorable outcomes in Phase I trials. These findings suggest that 4-(3-Nitrophenyl)thiazole-2-carboxylic acid-based drugs could potentially offer new treatment options for inflammatory diseases and infections.

Recent Research Developments

The field of medicinal chemistry continues to evolve rapidly, with ongoing research aimed at optimizing the properties of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid. Recent studies have focused on enhancing its bioavailability, reducing toxicity, and improving its therapeutic index. For example, researchers have developed prodrug strategies to enhance the oral bioavailability of these compounds, making them more suitable for clinical use.

In addition to traditional medicinal chemistry approaches, computational methods such as molecular docking and virtual screening have been employed to identify novel derivatives with improved biological activity. These computational tools help streamline the drug discovery process by predicting the binding affinity of potential candidates to target proteins.

Conclusion

4-(3-Nitrophenyl)thiazole-2-carboxylic acid (CAS No. 185245-05-0) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure provides a robust platform for developing new drugs with anti-inflammatory and antimicrobial properties. Ongoing research continues to uncover new applications and optimize its therapeutic potential, making it an exciting area of study for chemists and pharmaceutical researchers alike.

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